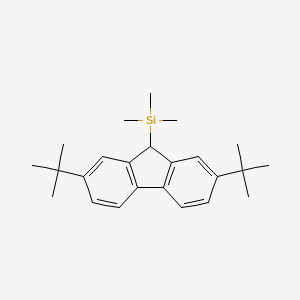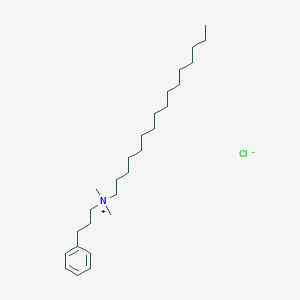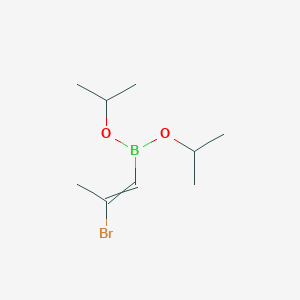
Dipropan-2-yl (2-bromoprop-1-en-1-yl)boronate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipropan-2-yl (2-bromoprop-1-en-1-yl)boronate is an organoboron compound characterized by the presence of a boronate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dipropan-2-yl (2-bromoprop-1-en-1-yl)boronate typically involves the reaction of a boronic acid or boronate ester with a brominated alkene. One common method is the palladium-catalyzed borylation of 2-bromoprop-1-en-1-yl derivatives using bis(pinacolato)diboron as the boron source. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of high-throughput screening can also optimize reaction conditions, reducing the need for extensive trial-and-error experimentation.
Análisis De Reacciones Químicas
Types of Reactions
Dipropan-2-yl (2-bromoprop-1-en-1-yl)boronate can undergo various chemical reactions, including:
Oxidation: The boronate group can be oxidized to form boronic acids or alcohols.
Reduction: The bromine atom can be reduced to form the corresponding alkene.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Major Products
Oxidation: Boronic acids or alcohols.
Reduction: Alkenes.
Substitution: Various substituted alkenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Dipropan-2-yl (2-bromoprop-1-en-1-yl)boronate is used as a building block in the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to modify biomolecules, such as proteins and nucleic acids, through boronate ester formation. This modification can help in studying the structure and function of these biomolecules.
Medicine
In medicine, derivatives of this compound are being explored for their potential as therapeutic agents. For example, boron-containing compounds have shown promise in the treatment of cancer and bacterial infections due to their unique mechanisms of action.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and nanomaterials. Its reactivity and versatility make it a valuable component in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which Dipropan-2-yl (2-bromoprop-1-en-1-yl)boronate exerts its effects involves the formation of boronate esters with various nucleophiles. This interaction can alter the electronic properties of the molecule, making it more reactive in subsequent chemical reactions. The boronate group can also participate in reversible covalent bonding, which is useful in dynamic combinatorial chemistry and drug design.
Comparación Con Compuestos Similares
Similar Compounds
- Dipropan-2-yl (2-bromohex-1-en-1-yl)boronate
- Dipropan-2-yl (2-bromoprop-2-en-1-yl)boronate
- Dipropan-2-yl (2-bromobut-1-en-1-yl)boronate
Uniqueness
Dipropan-2-yl (2-bromoprop-1-en-1-yl)boronate is unique due to its specific structural features, which confer distinct reactivity patterns compared to other boronate esters Its ability to undergo a wide range of chemical reactions makes it a versatile tool in synthetic chemistry
Propiedades
Número CAS |
154990-20-2 |
|---|---|
Fórmula molecular |
C9H18BBrO2 |
Peso molecular |
248.96 g/mol |
Nombre IUPAC |
2-bromoprop-1-enyl-di(propan-2-yloxy)borane |
InChI |
InChI=1S/C9H18BBrO2/c1-7(2)12-10(6-9(5)11)13-8(3)4/h6-8H,1-5H3 |
Clave InChI |
ZKNIATHEQIVKNN-UHFFFAOYSA-N |
SMILES canónico |
B(C=C(C)Br)(OC(C)C)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


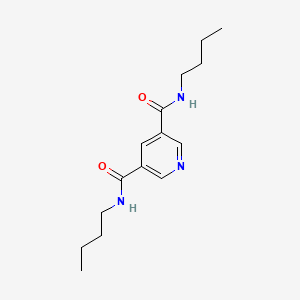
![2,2'-(1,4-Phenylene)bis[9,9-diethyl-7-(2-methylbutan-2-yl)-9H-fluorene]](/img/structure/B14273526.png)
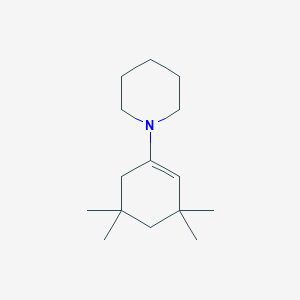
![Phosphonic acid, [amino(2-bromophenyl)methyl]-](/img/structure/B14273533.png)
![2-Nitro-4-[(E)-(1-oxo-1lambda~5~-pyridin-4-yl)diazenyl]phenyl thiocyanate](/img/structure/B14273534.png)
![N-Methyl-2-(phenylsulfanyl)-N-[2-(phenylsulfanyl)ethyl]ethan-1-amine](/img/structure/B14273546.png)


![6-(Morpholin-4-yl)-2-phenyl-3-[(propan-2-yl)oxy]-1H-phenalen-1-one](/img/structure/B14273557.png)
